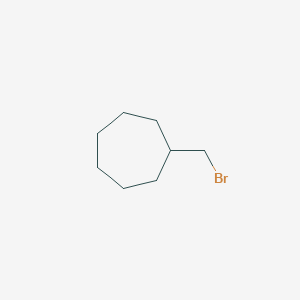

(Bromomethyl)cycloheptane

説明

The exact mass of the compound (Bromomethyl)cycloheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Bromomethyl)cycloheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Bromomethyl)cycloheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

bromomethylcycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c9-7-8-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGBMJCYYSEZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-32-2 | |

| Record name | (bromomethyl)cycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical Profile and Synthetic Utility of (Bromomethyl)cycloheptane: A Technical Guide for Medicinal Chemistry

Executive Summary

(Bromomethyl)cycloheptane (CAS: 3814-32-2) is a highly versatile primary alkyl halide characterized by its seven-membered cycloalkane ring. In the realm of medicinal chemistry and rational drug design, it serves as a critical electrophilic building block. By introducing the cycloheptylmethyl moiety into complex pharmacophores, drug development professionals can modulate steric bulk, enhance lipophilicity, and improve blood-brain barrier (BBB) penetration compared to standard cyclopentyl or cyclohexyl derivatives.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and synthetic applications of (bromomethyl)cycloheptane, supported by self-validating experimental protocols.

Physicochemical Properties & Structural Dynamics

The chemical behavior of (bromomethyl)cycloheptane is governed by the reactivity of its primary bromide functionality and the conformational flexibility of the cycloheptane ring. Unlike the rigid chair conformation of cyclohexane, cycloheptane rapidly interconverts between twist-chair and boat conformations. This dynamic flexibility moderately shields the adjacent primary carbon, influencing the trajectory of incoming nucleophiles during bimolecular substitution ( SN2 ) reactions.

To facilitate compound tracking and computational modeling, the core quantitative properties of (bromomethyl)cycloheptane are summarized below.

Table 1: Quantitative Physicochemical Data for (Bromomethyl)cycloheptane

| Property | Value | Experimental/Computational Significance |

| CAS Registry Number | 3814-32-2 | Primary identifier for sourcing and patent literature[1]. |

| Molecular Formula | C8H15Br | Defines the stoichiometric mass for reaction scaling. |

| Molecular Weight | 191.11 g/mol | Optimal low-molecular-weight fragment for lead optimization[1]. |

| Density | 1.206 g/cm³ | Heavier than water; forms the lower layer in aqueous biphasic separations[2]. |

| Boiling Point | 208 °C | Indicates low volatility; requires high vacuum for distillation[2]. |

| Refractive Index | 1.476 | Used for rapid purity validation of the neat liquid[2]. |

| LogP (Octanol/Water) | 3.9 – 4.30 | High lipophilicity; drives cellular membrane and BBB permeability[1],[2]. |

Causality in Drug Design: The relatively high LogP (~4.0) is a crucial parameter. Incorporating a cycloheptylmethyl group into a drug candidate significantly enhances lipophilicity. This was a foundational rationale in the development of brain-penetrant Nuak1 inhibitors (e.g., UCB9386), where the cycloheptylmethyl group was strategically chosen to optimize central nervous system (CNS) exposure and target engagement[3].

Synthetic Pathways and Methodologies

(Bromomethyl)cycloheptane is typically synthesized via the halogenation of cycloheptylmethanol. The conversion of this primary alcohol to the corresponding bromide is highly efficient. Because the reactive site is a primary carbon, the reaction avoids the carbocation-mediated ring-expansion or contraction rearrangements that frequently plague the halogenation of secondary or tertiary cycloalkanols[4].

Protocol 1: Synthesis of (Bromomethyl)cycloheptane via the Appel Reaction

Causality & Rationale: While phosphorus tribromide ( PBr3 ) is commonly used[4], the Appel reaction (utilizing CBr4 and PPh3 ) is often preferred in highly controlled environments. It operates under milder, less acidic conditions, preventing trace acid-catalyzed side reactions and ensuring a higher purity profile of the final alkyl halide.

-

Preparation: Dissolve 1.0 equivalent of cycloheptylmethanol in anhydrous dichloromethane (DCM) (0.5 M concentration) under an inert nitrogen atmosphere to prevent moisture-induced reagent degradation.

-

Reagent Addition: Add 1.2 equivalents of triphenylphosphine ( PPh3 ) to the solution. Cool the reaction flask to 0 °C using an ice-water bath to control the exothermic formation of the active phosphonium intermediate.

-

Bromination: Slowly add 1.1 equivalents of carbon tetrabromide ( CBr4 ) in small portions. The solution will transition to a pale yellow color, indicating the generation of the electrophilic phosphorus species.

-

Reaction Progression: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor completion via Thin Layer Chromatography (TLC) using a potassium permanganate ( KMnO4 ) stain, as the product lacks a UV-active chromophore.

-

Workup & Purification: Concentrate the mixture in vacuo. Precipitate the triphenylphosphine oxide ( Ph3P=O ) byproduct by triturating the residue with cold hexane, followed by filtration. Purify the filtrate via silica gel flash chromatography (eluting with 100% hexane) to isolate (bromomethyl)cycloheptane as a clear, dense liquid.

Step-by-step synthetic workflow of (Bromomethyl)cycloheptane via the Appel Reaction.

Reactivity Profile in Medicinal Chemistry

Because the bromine atom is situated on an unhindered primary carbon, (bromomethyl)cycloheptane is a premium electrophile for SN2 transformations. The steric hindrance from the adjacent seven-membered ring is easily overcome in polar aprotic solvents, allowing for efficient alkylation of heteroatoms.

-

N-Alkylation: The compound is heavily utilized to alkylate heterocyclic nitrogen atoms. It reacts smoothly with pyrazoles, imidazoles, and other nitrogenous scaffolds in the presence of a mild base to yield N-cycloheptylmethyl derivatives[3].

-

Grignard Reagent Formation: Reacting (bromomethyl)cycloheptane with magnesium turnings in anhydrous tetrahydrofuran (THF) yields cycloheptylmethylmagnesium bromide. This organomagnesium nucleophile is vital for forming new carbon-carbon bonds via addition to carbonyl compounds.

Divergent reactivity pathways of (Bromomethyl)cycloheptane in organic synthesis.

Experimental Protocol: N-Alkylation for Drug Discovery

To ensure self-validating and reproducible results, the following protocol details the N-alkylation of a generic nitrogenous heterocycle using (bromomethyl)cycloheptane. This methodology is directly adapted from the validated synthesis of the Nuak1 inhibitor UCB9386[3].

Protocol 2: N-Alkylation of Heterocycles

Causality & Rationale: Cesium carbonate ( Cs2CO3 ) is utilized as the base because the large, polarizable cesium cation enhances the solubility and "naked" nucleophilicity of the deprotonated heterocycle in DMF. This drives the SN2 reaction to completion more efficiently than standard potassium or sodium carbonates.

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the target heterocycle in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Deprotonation: Add 2.0 equivalents of anhydrous Cs2CO3 to the solution. Stir at room temperature for 30 minutes to ensure complete deprotonation of the acidic N-H proton.

-

Alkylation: Add 1.2 equivalents of (bromomethyl)cycloheptane dropwise via syringe.

-

Reaction Progression: Stir the mixture at room temperature for 16 hours. (Note: For highly sterically hindered heterocycles, heating to 60 °C may be required to overcome the activation energy barrier).

-

Validation & Monitoring: Validate reaction completion via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the cycloheptylmethyl adduct confirms success.

-

Workup: Dilute the reaction mixture with distilled water (100 mL per mmol) to crash out highly lipophilic products and solubilize the inorganic salts. Extract the aqueous layer with ethyl acetate (EtOAc) (2 × 100 mL).

-

Washing: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel column chromatography (100–200 mesh), eluting with a gradient of 2% to 3% Methanol in DCM, to isolate the pure N-cycloheptylmethyl derivative[3].

References

-

PubChem. "(Bromomethyl)cycloheptane | C8H15Br | CID 23000753 - PubChem - NIH". National Institutes of Health. 1

-

Guidechem. "Cycloheptane, (bromomethyl)- 3814-32-2". Guidechem Chemical Database. 2

-

Jnoff, E., et al. "Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies". Journal of Medicinal Chemistry, ACS Publications. 3

-

Al-Rubaie, A. Z., et al. "Synthesis, characterization, and solution properties of some new organotellurium compounds based on di(cyclohexylmethyl)telluride". ResearchGate. 4

Sources

Technical Whitepaper: (Bromomethyl)cycloheptane (CAS 3814-32-2) in Advanced Organic Synthesis and Drug Development

Executive Summary & Strategic Utility

(Bromomethyl)cycloheptane (CAS 3814-32-2) is a highly versatile cycloalkylating agent widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) development 1[1]. Featuring a reactive primary alkyl bromide tethered to a lipophilic, conformationally flexible seven-membered ring, it is uniquely suited for introducing steric bulk and modulating the pharmacokinetic profiles of drug candidates. In modern drug discovery, appending a cycloheptylmethyl moiety is a proven strategy for enhancing blood-brain barrier (BBB) penetrance and optimizing target binding affinity within kinase hinge regions 2[2].

Physicochemical Profiling

Accurate physicochemical data is critical for predicting reactivity, calculating stoichiometric equivalents, and designing downstream purification workflows.

| Property | Value | Reference |

| CAS Registry Number | 3814-32-2 | 3[3] |

| Molecular Formula | C8H15Br | 1[1] |

| Molecular Weight | 191.11 g/mol | 1[1] |

| Density | 1.206 g/mL | 3[3] |

| Boiling Point | 208 °C | 3[3] |

| Flash Point | 86 °C | 3[3] |

| Refractive Index | 1.476 | 3[3] |

| Computed XLogP3 | 3.9 | 1[1] |

Mechanistic Synthesis Pathways

The synthesis of (bromomethyl)cycloheptane requires precise reagent selection to prevent unwanted ring-expansion or ring-contraction—a common pitfall when activating cycloalkylcarbinols.

-

Phosphorus Tribromide (PBr₃) Method: The direct reaction of cycloheptylmethanol with PBr₃ is the gold standard. Unlike cyclopentylcarbinol (which yields ~20% rearranged cyclohexyl bromide under identical conditions), cycloheptylmethanol undergoes clean, rearrangement-free conversion 4[4]. The mechanism proceeds via a phosphite ester intermediate followed by an S_N2 displacement by the liberated bromide ion.

-

Hunsdiecker Reaction: An alternative classical route involves the brominative decarboxylation of silver cycloheptylacetate using bromine in carbon tetrachloride. While it produces pure bromomethylcycloalkanes in moderate yields, the generation of heavy metal waste makes it less favorable for modern, scalable pharmaceutical synthesis 4[4].

Mechanistic synthesis pathways for (Bromomethyl)cycloheptane.

Strategic Applications in Drug Development

The primary utility of (bromomethyl)cycloheptane lies in its ability to act as a robust electrophile in N-, O-, and S-alkylation reactions.

-

Imidazole-Based Therapeutics: It is extensively used to synthesize 1-(cycloheptylmethyl)imidazole derivatives. By reacting imidazole with (bromomethyl)cycloheptane in the presence of potassium t-butoxide in boiling n-butanol, researchers can generate potent antifungal and pharmacological agents 5[5].

-

NUAK1 Inhibitor (UCB9386): In the discovery of UCB9386—a potent, selective, and brain-penetrant Nuak1 inhibitor designed for central nervous system (CNS) disorders—(bromomethyl)cycloheptane served as a critical building block 2[2]. The cycloheptylmethyl moiety was strategically appended to an imidazopyridine core to optimize the bidentate interaction with the kinase hinge region while maximizing lipophilicity for BBB permeability.

Workflow for the N-alkylation of imidazopyridine in UCB9386 synthesis.

Experimental Protocols

Protocol 1: Synthesis of (Bromomethyl)cycloheptane via PBr₃

Causality & Validation: The addition of pyridine serves as an acid scavenger, neutralizing the HBr byproduct and preventing unwanted acid-catalyzed side reactions. The protocol is self-validating via Thin-Layer Chromatography (TLC); the complete disappearance of the highly polar alcohol spot confirms full conversion to the less polar alkyl bromide.

-

Preparation: Dissolve cycloheptylmethanol (1.0 eq) and dry pyridine (0.1 eq) in anhydrous petroleum ether (b.p. 40-60°C) or dichloromethane under a dry nitrogen atmosphere. Chill the reaction vessel to -10 °C 5[5].

-

Addition: Add a solution of phosphorus tribromide (0.55 eq) dropwise over 30 minutes. Note: Strict temperature control is required to manage the exothermic formation of the phosphite ester.

-

Propagation: Allow the mixture to slowly warm to ambient temperature and stir for 48 hours to ensure complete S_N2 displacement of the leaving group 5[5].

-

Quenching & Extraction: Quench carefully with ice water. Extract the aqueous layer with petroleum ether (3 x 25 mL).

-

Washing: Wash the combined organic layers with 2M NaOH (to remove residual acidic byproducts), followed by a brine wash.

-

Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure product.

Protocol 2: N-Alkylation for NUAK1 Inhibitor Development (UCB9386)

Causality & Validation: The choice of a mild base at room temperature ensures complete deprotonation of the imidazopyridine core without causing degradation. LC-MS monitoring provides a self-validating system, where the expected mass shift (+95 Da corresponding to the cycloheptylmethyl addition minus the displaced proton and bromide) confirms successful coupling.

-

Deprotonation: Suspend the imidazopyridine core (1.0 eq) and a suitable base (e.g., Cs₂CO₃, 2.0 eq) in a polar aprotic solvent (e.g., DMF).

-

Alkylation: Add (bromomethyl)cycloheptane (1.2 eq) dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 16 hours to drive the S_N2 nucleophilic attack on the sterically hindered bromide 2[2].

-

Workup: Dilute the reaction mixture with water (100 mL) to precipitate inorganic salts and extract with Ethyl Acetate (2 × 100 mL) 2[2].

-

Drying: Dry the combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel column chromatography (100–200 mesh) using a gradient of 2 to 3% Methanol in Dichloromethane (DCM) to afford the pure alkylated intermediate 2[2].

Safety, Handling, and Storage

(Bromomethyl)cycloheptane is classified as a combustible liquid (H227) and acts as a strong alkylating agent. According to standardized safety data, it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)1[1].

-

Storage: It must be stored in a tightly sealed container under an inert gas (nitrogen or argon) at 2-8 °C to prevent hydrolysis and photolytic degradation.

-

Handling: All synthetic operations must be conducted in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles.

References

- Guidechem - Cycloheptane, (bromomethyl)- 3814-32-2 Properties and Synthesis Route.

- PubChem (NIH) - (Bromomethyl)cycloheptane | C8H15Br | CID 23000753.

- ResearchGate - Synthesis, characterization, and solution properties of some new organotellurium compounds based on di(cyclohexylmethyl)telluride.

- European Patent Office (Google Patents) - Imidazole derivatives and salts thereof and their synthesis.

- ACS Publications - Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies.

Sources

Reactivity of (Bromomethyl)cycloheptane with various nucleophiles

An In-depth Technical Guide to the Reactivity of (Bromomethyl)cycloheptane with Various Nucleophiles

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the reactivity of (bromomethyl)cycloheptane, a key intermediate in the synthesis of various organic molecules. We will explore its interactions with a diverse range of nucleophiles, offering insights into reaction mechanisms, steric and electronic effects, and practical experimental protocols for researchers and professionals in drug development and chemical synthesis.

Introduction: The Unique Profile of (Bromomethyl)cycloheptane

(Bromomethyl)cycloheptane is a primary alkyl halide, a class of compounds typically associated with the SN2 (bimolecular nucleophilic substitution) reaction mechanism. However, the presence of the seven-membered cycloheptyl ring introduces significant steric hindrance and conformational complexities that modulate its reactivity. The cycloheptane ring is known for its high conformational flexibility, existing in a dynamic equilibrium between several conformations, primarily the twist-chair and chair forms. This flexibility can influence the accessibility of the electrophilic carbon for nucleophilic attack.

The key to understanding the reactivity of (bromomethyl)cycloheptane lies in the balance between the inherent reactivity of a primary alkyl halide and the steric demands of the bulky, flexible cycloheptyl group. This interplay dictates the preferred reaction pathway, reaction rates, and the potential for competing side reactions such as E2 elimination.

Reactivity with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as hydroxides, alkoxides, and carboxylates, readily react with (bromomethyl)cycloheptane to form ethers and esters, respectively. These reactions are fundamental in organic synthesis for introducing new functional groups.

Williamson Ether Synthesis

The reaction with alkoxides, a classic Williamson ether synthesis, proceeds via an SN2 mechanism. The choice of solvent and base is crucial for maximizing the yield of the desired ether and minimizing the competing E2 elimination pathway. A polar aprotic solvent like DMF or THF is typically employed to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion.

Ester Formation

Carboxylate anions, being weaker nucleophiles than alkoxides, also react with (bromomethyl)cycloheptane to form esters. The reaction is often facilitated by the use of a phase-transfer catalyst or by employing a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.

Table 1: Summary of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Potential Side Reactions |

| Hydroxide | Sodium Hydroxide | Alcohol | H₂O/THF, reflux | E2 Elimination |

| Alkoxide | Sodium Ethoxide | Ether | Ethanol, reflux | E2 Elimination |

| Carboxylate | Sodium Acetate | Ester | DMF, 80 °C | Low reactivity |

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia, primary and secondary amines, and azides, are essential for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other bioactive molecules.

Amination Reactions

The reaction of (bromomethyl)cycloheptane with ammonia or amines leads to the formation of the corresponding primary, secondary, or tertiary amines. A significant challenge in these reactions is over-alkylation, where the initially formed amine product, being nucleophilic itself, can react further with the starting alkyl halide. To control this, a large excess of the amine is often used.

Azide Substitution

Sodium azide is an excellent nucleophile for introducing the azido group, which can then be readily converted to an amine by reduction. The SN2 reaction with sodium azide is typically efficient and clean, with minimal side reactions.

Table 2: Summary of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Potential Side Reactions |

| Ammonia | Aqueous Ammonia | Primary Amine | Ethanol, sealed tube, 100 °C | Over-alkylation |

| Primary Amine | Methylamine | Secondary Amine | THF, room temperature | Over-alkylation |

| Azide | Sodium Azide | Alkyl Azide | DMF, 50 °C | None significant |

Reactivity with Sulfur Nucleophiles

Sulfur-based nucleophiles are generally more potent than their oxygen counterparts due to the higher polarizability of sulfur. This enhanced nucleophilicity leads to faster reaction rates with (bromomethyl)cycloheptane.

Thiolate Reactions

Thiolates, generated by deprotonating thiols with a base, are excellent nucleophiles and react rapidly with (bromomethyl)cycloheptane to form thioethers (sulfides). These reactions are typically high-yielding and face minimal competition from elimination.

Thiocyanate Substitution

The thiocyanate anion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with primary alkyl halides like (bromomethyl)cycloheptane, the attack predominantly occurs from the more nucleophilic sulfur atom, yielding the corresponding alkyl thiocyanate.

Table 3: Summary of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Potential Side Reactions |

| Thiolate | Sodium Ethanethiolate | Thioether | Ethanol, room temperature | None significant |

| Thiocyanate | Sodium Thiocyanate | Alkyl Thiocyanate | Acetone, reflux | Isothiocyanate formation (minor) |

Reactivity with Carbon Nucleophiles

Carbon-carbon bond formation is a cornerstone of organic synthesis. Carbon nucleophiles, such as cyanide and enolates, react with (bromomethyl)cycloheptane to extend the carbon skeleton.

Cyanide Substitution

The cyanide ion is a strong nucleophile that readily displaces the bromide to form a nitrile. This reaction is valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Enolate Alkylation

Enolates, derived from ketones or esters, are powerful carbon nucleophiles for alkylation reactions. The reaction of an enolate with (bromomethyl)cycloheptane is a key method for constructing more complex molecular architectures. Careful control of reaction conditions is necessary to avoid polyalkylation and to manage the basicity of the enolate, which could promote elimination.

Table 4: Summary of Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Potential Side Reactions |

| Cyanide | Sodium Cyanide | Nitrile | DMSO, 90 °C | None significant |

| Enolate | Lithium diisopropylamide (LDA) / Acetone | Ketone | THF, -78 °C to rt | E2 Elimination, Polyalkylation |

Mechanistic Considerations and Reaction Pathways

The predominant reaction mechanism for (bromomethyl)cycloheptane with the nucleophiles discussed is the SN2 pathway. The rate of this reaction is influenced by the steric bulk of the cycloheptyl group, the strength of the nucleophile, the nature of the solvent, and the temperature.

Caption: Generalized SN2 reaction pathway for (bromomethyl)cycloheptane.

The competing E2 elimination pathway becomes more significant with sterically hindered or strongly basic nucleophiles.

Caption: Competing E2 elimination pathway for (bromomethyl)cycloheptane.

Experimental Protocols

Synthesis of Cycloheptylmethylamine (via Azide Reduction)

Step 1: Synthesis of Cycloheptylmethyl Azide To a solution of (bromomethyl)cycloheptane (1.0 eq) in dimethylformamide (DMF, 5 mL per mmol of substrate) is added sodium azide (1.5 eq). The mixture is stirred at 50 °C for 12 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford cycloheptylmethyl azide, which is often used in the next step without further purification.

Step 2: Reduction to Cycloheptylmethylamine To a solution of cycloheptylmethyl azide (1.0 eq) in tetrahydrofuran (THF, 10 mL per mmol of substrate) is added lithium aluminum hydride (LAH, 1.5 eq) portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give cycloheptylmethylamine.

Synthesis of Ethyl Cycloheptylmethyl Ether

To a solution of ethanol (10 eq) in anhydrous THF (5 mL per mmol of (bromomethyl)cycloheptane) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which a solution of (bromomethyl)cycloheptane (1.0 eq) in THF is added dropwise. The reaction is then heated to reflux for 6 hours. After cooling, the reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is dried and concentrated to yield the desired ether.

Conclusion

(Bromomethyl)cycloheptane serves as a versatile substrate in nucleophilic substitution reactions. While its reactivity is primarily governed by the SN2 mechanism typical for primary alkyl halides, the steric influence of the cycloheptyl ring must be carefully considered when planning syntheses. By appropriate selection of the nucleophile, solvent, and reaction conditions, a wide array of functional groups can be efficiently introduced, making it a valuable building block in organic synthesis.

References

-

Smith, M. B., & March, J. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

-

Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]

Technical Whitepaper: Solubility Dynamics and Application Workflows of (Bromomethyl)cycloheptane in Organic Solvents

Executive Summary

(Bromomethyl)cycloheptane (CAS: 3814-32-2), also known as cycloheptylmethyl bromide, is a highly versatile cycloalkyl halide widely utilized as an alkylating agent in medicinal chemistry and advanced organic synthesis. As a Senior Application Scientist, I frequently encounter challenges where the physical properties of a reagent dictate the success of a complex synthetic pathway. The extreme lipophilicity of (Bromomethyl)cycloheptane governs its solubility profile, rendering it highly soluble in common organic solvents while remaining virtually insoluble in aqueous media.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of (Bromomethyl)cycloheptane, the thermodynamic causality behind its phase behavior, and field-proven protocols for handling this reagent in complex drug development workflows—most notably in the synthesis of the Nuak1 inhibitor UCB9386[1].

Chemical Profile & Mechanistic Causality of Solubility

To understand the solubility of (Bromomethyl)cycloheptane, we must first examine its molecular descriptors. The compound has a molecular weight of 191.11 g/mol and an XLogP3 value of 3.9, indicating profound lipophilicity[2]. Furthermore, it possesses zero hydrogen bond donors and zero hydrogen bond acceptors[2].

The Thermodynamic Causality of Aqueous Insolubility: The insolubility of (Bromomethyl)cycloheptane in water is driven by the hydrophobic effect. When a nonpolar alkyl halide is introduced into an aqueous environment, the existing hydrogen bond network between water molecules must reorient to form a highly ordered "cage" (clathrate-like structure) around the solute. This structural reorganization results in a significant decrease in entropy ( ΔS<0 ). Because the enthalpic gain from weak induced-dipole interactions cannot overcome this massive entropic penalty, the dissolution process is thermodynamically forbidden.

Solvation in Organic Solvents: Conversely, in organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran), dissolution is highly favorable. The polarized C–Br bond provides a moderate dipole moment, allowing the molecule to engage in favorable dipole-dipole interactions with polar aprotic solvents. In non-polar solvents like hexane, robust London dispersion forces easily overcome the weak intermolecular forces of the pure solvent, resulting in complete miscibility.

Quantitative Solubility Matrix

The following table summarizes the solubility behavior of (Bromomethyl)cycloheptane across various solvent classes, providing a mechanistic rationale for each interaction to guide solvent selection in synthetic design.

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility Profile | Mechanistic Rationale |

| Water | Aqueous | 80.1 | Insoluble | Massive entropic penalty ( ΔS<0 ); inability to participate in H-bonding[2]. |

| Hexane | Non-polar | 1.9 | Highly Soluble | Favorable London dispersion forces between the cycloheptyl ring and aliphatic solvent. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Highly Soluble | Strong dipole-dipole interactions with the C–Br bond; excellent for chromatography[1]. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | Highly Soluble | Ideal solvation energy for liquid-liquid extraction; partitions cleanly from water[1]. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Highly Soluble | Ethereal oxygen coordinates well; mandatory for Grignard reagent preparation. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Soluble | High polarity supports SN2 transition states without solvating the nucleophile. |

| Methanol (MeOH) | Polar Protic | 32.7 | Soluble | Soluble, but protic nature may interfere with strong nucleophiles or organometallics. |

Application Workflows: Solubility in Action

Case Study: Synthesis of the Nuak1 Inhibitor UCB9386

Recent advancements in neuro-oncology have highlighted Nuak1 (a serine-threonine kinase) as a critical therapeutic target. In the synthesis of the brain-penetrant Nuak1 inhibitor UCB9386, (Bromomethyl)cycloheptane is deployed as a primary alkylating agent[1].

The workflow relies entirely on the differential solubility of the reagent and the resulting product. After the alkylation reaction is stirred at room temperature for 16 hours, the mixture is diluted with water[1]. Because both unreacted (Bromomethyl)cycloheptane and the newly formed intermediate are highly lipophilic, they partition exclusively into an added organic layer of Ethyl Acetate (EtOAc) during liquid-liquid extraction, leaving inorganic salts and polar byproducts trapped in the aqueous phase[1]. The product is subsequently purified utilizing the compound's high solubility in Dichloromethane (DCM), using a mobile phase gradient of 2–3% Methanol in DCM[1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact methodologies for handling (Bromomethyl)cycloheptane based on its solubility profile.

Protocol 1: Liquid-Liquid Extraction & Purification of Alkylated Intermediates

Adapted from the UCB9386 synthesis workflow to isolate cycloheptylmethyl-substituted intermediates[1].

-

Aqueous Quenching: Upon completion of the alkylation reaction (typically in DMF or DMSO), dilute the reaction mixture with a 10-fold volumetric excess of deionized water. This forces the lipophilic organic components out of solution while solubilizing inorganic salts.

-

Phase Partitioning: Add an equal volume of Ethyl Acetate (EtOAc) to the aqueous mixture and transfer to a separatory funnel.

-

Extraction: Shake vigorously and vent to release pressure. Allow the phases to separate completely. The highly lipophilic (Bromomethyl)cycloheptane derivatives will partition into the upper organic (EtOAc) layer.

-

Washing: Extract the aqueous layer with a second volume of EtOAc. Combine the organic layers and wash with brine (saturated NaCl) to remove residual water and highly polar impurities.

-

Drying: Dry the combined organic phase over anhydrous sodium sulfate ( Na2SO4 ). Filter out the drying agent.

-

Concentration & Chromatography: Concentrate the filtrate in vacuo. Purify the crude residue via silica gel column chromatography (100–200 mesh) using a mobile phase of 2–3% Methanol in Dichloromethane (DCM)[1].

Protocol 2: Anhydrous Solvation for Grignard Reagent Formation

Objective: Convert (Bromomethyl)cycloheptane into a nucleophilic Grignard reagent.

-

Solvent Preparation: Strictly anhydrous Tetrahydrofuran (THF) or Diethyl Ether must be used. Even trace amounts of water will prematurely quench the organometallic intermediate due to the extreme basicity of the Grignard reagent.

-

Magnesium Activation: Add magnesium turnings to a flame-dried flask under an inert Argon atmosphere. Activate the magnesium with a single crystal of iodine.

-

Reagent Addition: Dissolve 1.0 equivalent of (Bromomethyl)cycloheptane in the anhydrous solvent. Add this solution dropwise to the magnesium. The high solubility of the bromide in THF ensures a homogeneous reaction environment, allowing the ethereal oxygens to coordinate and stabilize the resulting organomagnesium complex.

Process Visualization

The following diagram maps the logical relationship between the solubility of (Bromomethyl)cycloheptane and the downstream extraction/purification workflow utilized in drug development.

Workflow for the synthesis and extraction of UCB9386 intermediates using organic solvents.

References

- PubChem, "(Bromomethyl)cycloheptane | C8H15Br | CID 23000753", National Institutes of Health (NIH).

- Carey, Francis A., "ORGANIC CHEMISTRY", WordPress.com (Archived).

- Jnoff, Eric et al., "Discovery of UCB9386: A Potent, Selective, and Brain-Penetrant Nuak1 Inhibitor Suitable for In Vivo Pharmacological Studies", Journal of Medicinal Chemistry, ACS Publications (November 26, 2024).

Sources

Application Notes and Protocols for the Synthesis of Cycloheptylmethylmagnesium Bromide

Abstract

This document provides a comprehensive guide for the preparation of cycloheptylmethylmagnesium bromide, a valuable Grignard reagent, from (bromomethyl)cycloheptane. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure grounded in established organometallic principles. Emphasis is placed on the critical parameters influencing reaction success, including reagent and solvent purity, magnesium activation, and the mitigation of common side reactions. This guide is structured to provide not only a robust experimental protocol but also the underlying scientific rationale for each step, ensuring a thorough understanding and successful execution.

Introduction: The Significance of Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are among the most pivotal organometallic compounds in synthetic organic chemistry, a discovery for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912.[1] Their utility lies in their ability to form new carbon-carbon bonds, acting as potent nucleophiles that react with a wide array of electrophiles, most notably carbonyl compounds.[1][2] The carbon-magnesium bond is highly polarized, imparting significant carbanionic character to the carbon atom, which is the basis of its reactivity.[3]

The synthesis of cycloheptylmethylmagnesium bromide from (bromomethyl)cycloheptane, a primary alkyl halide, presents a standard yet sensitive procedure. Success hinges on meticulous attention to experimental conditions to favor the desired reaction pathway over potential side reactions, such as Wurtz coupling.[4] This application note will detail a reliable protocol for its formation, addressing common challenges and offering insights for optimization.

Pre-Reaction Preparations: The Foundation for Success

The success of a Grignard reaction is predominantly determined before the first reagent is added. Ensuring strictly anhydrous conditions is the most critical aspect, as Grignard reagents are strong bases that react readily with protic species like water, which would quench the reagent and halt the desired reaction.[5][6]

Glassware and Apparatus

All glassware must be scrupulously cleaned and dried to remove any adsorbed moisture.[6][7]

-

Procedure:

-

Clean all glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar) with a suitable detergent, followed by rinsing with deionized water and then acetone.[7]

-

Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas (nitrogen or argon) immediately before use.[7][8]

-

Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of inert gas.[6]

-

Reagents and Solvents

The purity and dryness of all reagents and solvents are paramount.[6]

-

(Bromomethyl)cycloheptane: The starting alkyl halide should be free of acidic impurities and water. If necessary, it can be purified by passing it through a short column of activated alumina.[6]

-

Magnesium: Use high-quality magnesium turnings. A fresh surface is crucial for reactivity.[6]

-

Solvent: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent through coordination.[3] Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common choices.[6] THF is often preferred due to its higher boiling point and better solvating ability.[6][9] 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener alternative that can also suppress Wurtz coupling in some cases.[4][10] Solvents should be obtained in anhydrous grade and stored over molecular sieves.

| Solvent | Boiling Point (°C) | Key Advantages | Considerations |

| Diethyl Ether (Et₂O) | 34.6 | Traditional, effective, volatile (can help manage exotherm) | Highly flammable, requires efficient condenser |

| Tetrahydrofuran (THF) | 66 | Higher boiling point, better solvating ability | Can be more prone to Wurtz coupling for certain substrates[4] |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | Greener alternative, can suppress Wurtz coupling, less prone to peroxide formation[10] | May have different reaction kinetics |

Table 1: Properties of Common Solvents for Grignard Reagent Formation.[6][10]

Experimental Protocol: Synthesis of Cycloheptylmethylmagnesium Bromide

This protocol outlines the formation of cycloheptylmethylmagnesium bromide in THF. All operations must be conducted in a chemical fume hood.[11][12]

Materials and Equipment

-

Three-necked round-bottom flask (appropriate size for the scale)[11]

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath[13]

-

Ice-water bath

-

Syringes and needles

-

Magnesium turnings

-

(Bromomethyl)cycloheptane

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal or 1,2-dibromoethane (for activation)

Magnesium Activation: The Key to Initiation

Magnesium turnings are coated with a passivating layer of magnesium oxide, which prevents reaction with the alkyl halide.[1] This layer must be disrupted to expose a fresh, reactive metal surface.

-

Method 1: Iodine Activation

-

Place the magnesium turnings (1.2 equivalents) in the flame-dried, three-necked flask under a positive pressure of inert gas.

-

Gently warm the flask until the purple color of the iodine vapor disappears. This indicates reaction with the magnesium surface.[4]

-

Allow the flask to cool to room temperature before proceeding.

-

-

Method 2: 1,2-Dibromoethane Activation

-

Method 3: Mechanical Activation

Reaction Workflow

Figure 1: Workflow for the formation of cycloheptylmethylmagnesium bromide.

Step-by-Step Procedure

-

Setup: Assemble the flame-dried apparatus as described in section 2.1, ensuring a constant positive pressure of inert gas. Place magnesium turnings (1.2 eq) in the flask and activate using one of the methods in section 3.2.[4]

-

Solvent Addition: Add anhydrous THF to the flask to cover the activated magnesium turnings.

-

Reagent Preparation: In the dropping funnel, prepare a solution of (bromomethyl)cycloheptane (1.0 eq) in anhydrous THF.

-

Initiation: Add a small portion (approx. 5-10%) of the (bromomethyl)cycloheptane solution to the stirred magnesium suspension.[14] The reaction should initiate, which is indicated by a gentle bubbling, a slight exotherm, and the appearance of a gray, cloudy suspension.[4][16] If the reaction does not start, gentle warming with a heat gun or the warmth of your hand may be necessary.[16][17] An ice bath should be kept on hand to control a vigorous initial exotherm.[7][12]

-

Addition: Once initiation is confirmed, add the remaining (bromomethyl)cycloheptane solution dropwise at a rate that maintains a gentle reflux of the solvent.[11] A rapid addition can lead to a high local concentration of the alkyl halide, promoting the formation of the Wurtz coupling byproduct.[4][5][18]

-

Reaction Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain reflux until most of the magnesium has been consumed. The resulting gray to brownish suspension is the Grignard reagent.

-

Cooling: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. The Grignard reagent is now ready for use or titration.

Quality Control: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent, as the yield is never quantitative. Several titration methods are available. A common and reliable method involves titration with iodine in the presence of lithium chloride.[19][20]

-

Procedure (Iodine Titration):

-

To a flame-dried vial containing a magnetic stir bar, add iodine (e.g., 100 mg) and dissolve it in a 0.5 M solution of LiCl in THF (e.g., 1.0 mL).[20]

-

Cool the dark brown solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard solution dropwise via a syringe until the brown color disappears and the solution becomes colorless or light yellow.[20]

-

Record the volume of the Grignard reagent added.

-

Calculate the molarity based on the moles of iodine used. The titration should be repeated for accuracy.[21]

-

Other methods, such as titration with a known amount of a non-volatile protic compound like menthol in the presence of an indicator like 1,10-phenanthroline, are also effective.[22]

Troubleshooting and Safety Considerations

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Reaction fails to initiate | - Inactive magnesium (oxide layer).- Wet glassware or solvent.- Impure alkyl halide. | - Re-activate magnesium (crush a piece, add more initiator).- Ensure all components are scrupulously dry.- Purify the alkyl halide. |

| Low yield of Grignard reagent | - Wurtz coupling side reaction.- Reaction with atmospheric O₂ or CO₂. | - Slow, controlled addition of the alkyl halide.- Maintain a positive pressure of inert gas throughout. |

| Formation of a white precipitate | - Reaction with water, forming Mg(OH)Br. | - Review and improve all drying procedures. |

Safety Precautions

Grignard reactions are exothermic and involve flammable materials. Adherence to safety protocols is mandatory.[11][12]

-

Fire Hazard: Ethers are highly flammable.[7] Ensure no open flames are nearby. Use a heating mantle or oil bath with precise temperature control; avoid direct heating with a Bunsen burner.[13] An appropriate fire extinguisher (Class D for reactive metals) should be readily available.[23]

-

Exothermic Reaction: The reaction can become vigorous, especially during initiation.[12] Always have an ice bath ready to cool the reaction if it becomes too rapid.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., Nomex).[11][12]

-

Inert Atmosphere: Work under a positive pressure of an inert gas (N₂ or Ar) to prevent reaction with atmospheric oxygen and moisture.

-

Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a weak acid, such as saturated aqueous ammonium chloride.

Conclusion

The formation of cycloheptylmethylmagnesium bromide is a straightforward yet exacting procedure. By adhering to the principles of anhydrous reaction conditions, proper magnesium activation, and controlled addition of the alkyl halide, researchers can reliably synthesize this valuable reagent. The protocols and insights provided in this application note serve as a robust foundation for the successful execution of this important organometallic transformation, empowering further research and development in chemical synthesis.

References

- C. Blomberg, "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale," Organic Process Research & Development, 2002. [URL: https://pubs.acs.org/doi/abs/10.1021/op020027v]

- Alfa Chemistry, "Grignard Reaction," Alfa Chemistry Website. [URL: https://www.alfa-chemistry.com/grignard-reaction.html]

- P. Kumar, "Developing SOPs for Hazardous Chemical Manipulations," American Chemical Society, 2021. [URL: https://www.acs.

- Quora, "What are Grignard reagent preparation precautions during preparation?," Quora, 2022. [URL: https://www.quora.

- C. Blomberg, "Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale," Organic Process Research & Development, 2002. [URL: https://pubs.acs.org/doi/abs/10.1021/op020027v]

- J. Ashenhurst, "Grignard Reagents For Addition To Aldehydes and Ketones," Master Organic Chemistry, 2011. [URL: https://www.masterorganicchemistry.com/2011/10/14/reagent-friday-grignard-reagents/]

- N. P. Jasperse, "Grignard Reaction," Chem 355 Course Material. [URL: https://www.mnstate.edu/jasperse/Chem355/Grignard%20Reaction.pdf]

- American Chemical Society, "Grignard Reaction," ACS Chemical Health & Safety, 2023. [URL: https://www.acs.

- F. L. Baines et al., "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions," Green Chemistry, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40702k]

- Ursinus College, "Experiment 25 – The Grignard Reaction," Ursinus College Chemistry Labs. [URL: https://digitalcommons.ursinus.edu/chem_lab/10]

- American Chemical Society, "Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists," ACS Publications, 2026. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00096]

- YouTube, "Grignard reaction safety," YouTube, 2024. [URL: https://www.youtube.

- S. D. A. Van den Borre et al., "Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale," Organic Process Research & Development, 2023. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00305]

- H. M. Walborsky, "Grignard reagent formation," Accounts of Chemical Research, 1990. [URL: https://pubs.acs.org/doi/abs/10.1021/ar00173a002]

- ChemTips, "Titrating Organometallic Reagents is Easier Than You Think," Chemtips, 2015. [URL: https://chemtips.wordpress.com/2015/01/12/titrating-organometallic-reagents-is-easier-than-you-think/]

- ResearchGate, "Physical property of solvents used for Grignard reactions," ResearchGate, 2023. [URL: https://www.researchgate.net/figure/Physical-property-of-solvents-used-for-Grignard-reactions_tbl1_372076067]

- BenchChem, "Preventing the formation of Wurtz coupling products in Grignard reactions," BenchChem Technical Support. [URL: https://www.benchchem.com/support/preventing-the-formation-of-wurtz-coupling-products-in-grignard-reactions]

- BenchChem, "The Critical Role of Solvent Purity in Grignard Reagent Formation," BenchChem Technical Support. [URL: https://www.benchchem.

- Organic Syntheses, "Procedure for Titration of Grignard Reagent," Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v93p0319]

- C. D. Schwalbe et al., "Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation," RSC Publishing, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/re/d3re00140j]

- Reddit, "How do you verify how much Grignard reagent you made?," r/chemistry, 2015. [URL: https://www.reddit.com/r/chemistry/comments/2vnygt/how_do_you_verify_how_much_grignard_reagent_you/]

- J. A. Seely et al., "Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy," PubMed, 2002. [URL: https://pubmed.ncbi.nlm.nih.gov/12199622/]

- Reddit, "Grignard Formation - Troubleshooting and Perfecting," r/Chempros, 2021. [URL: https://www.reddit.

- M. Begtrup, "Titration of a Grignard Reagent Solution," K 286 Protocol, 2010. [URL: https://www.kemi.dtu.

- Chemistry Stack Exchange, "What's the purpose of a Grignard reagent initiation?," Chemistry Stack Exchange, 2014. [URL: https://chemistry.stackexchange.

- University of Wisconsin-Madison, "Formation and reaction of a Grignard reagent," Chemistry Department. [URL: https://www.chem.wisc.edu/courses/345/Fall2017/14_Grignard_F17.pdf]

- Chemistry LibreTexts, "Wurtz reaction," Chemistry LibreTexts, 2023. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.07%3A_The_Wurtz_Reaction]

- Ursinus Digital Commons, "The Grignard Reagents: Their Preparation," Ursinus College Digital Commons, 1928. [URL: https://digitalcommons.ursinus.edu/chem_honors/28]

- J. Ashenhurst, "Formation of Grignard and Organolithium Reagents From Alkyl Halides," Master Organic Chemistry, 2015. [URL: https://www.masterorganicchemistry.

- Chemistry LibreTexts, "Reactions of Alkyl Halides - Grignard Reagents," Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.06%3A_Reactions_of_Alkyl_Halides_-_Grignard_Reagents]

- H. Lee et al., "Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide," Organic Letters, 2000. [URL: https://pubs.acs.org/doi/abs/10.1021/ol0065570]

- J. Ashenhurst, "Reactions of Grignard Reagents," Master Organic Chemistry, 2015. [URL: https://www.masterorganicchemistry.com/2015/12/10/all-about-the-reactions-of-grignard-reagents/]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Reddit - Please wait for verification [reddit.com]

- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]

- 11. dchas.org [dchas.org]

- 12. acs.org [acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 18. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

- 19. chemtips.wordpress.com [chemtips.wordpress.com]

- 20. orgsyn.org [orgsyn.org]

- 21. Reddit - Please wait for verification [reddit.com]

- 22. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 23. youtube.com [youtube.com]

Application Note: (Bromomethyl)cycloheptane as a Sterically Demanding Alkylating Agent in Organic Synthesis

Introduction and Strategic Utility

In modern drug discovery and complex organic synthesis, the introduction of bulky, lipophilic cycloalkyl groups is a proven strategy to modulate a molecule's pharmacokinetic profile, enhance metabolic stability, and improve receptor binding affinity[1]. (Bromomethyl)cycloheptane (CAS: 3814-32-2), also known as cycloheptylmethyl bromide, serves as a premier alkylating agent for appending the cycloheptylmethyl moiety to heteroatom nucleophiles (N, O, S) or carbon centers[2].

Unlike smaller cycloalkyl halides, the seven-membered ring provides unique steric bulk and conformational flexibility. The presence of the methylene spacer (-CH₂-) between the reactive bromide and the cycloheptyl ring is critical: it shifts the reaction pathway away from elimination (E2) and strictly favors bimolecular nucleophilic substitution (S_N2), making it a highly reliable reagent for primary and secondary amine alkylation[1].

Physicochemical Properties

Understanding the physical parameters of (Bromomethyl)cycloheptane is essential for optimizing reaction conditions, particularly regarding solvent compatibility and purification strategies[2].

| Property | Value | Causality / Experimental Implication |

| Molecular Formula | C₈H₁₅Br | High lipophilicity; requires polar aprotic solvents (DMF, MeCN) to solubilize alongside polar nucleophiles. |

| Molecular Weight | 191.11 g/mol | Determines stoichiometric equivalents. |

| Density | 1.206 g/mL | Heavier than water; partitions into the lower organic layer during halogenated solvent extractions. |

| Boiling Point | 208 °C | Low volatility allows for high-temperature reflux conditions (e.g., 80–100 °C) without significant reagent loss. |

| Flash Point | 86 °C | Combustible liquid; handle in fume hood away from open ignition sources. |

| Refractive Index | 1.476 | Useful for verifying reagent purity prior to use via refractometry. |

Mechanistic Insights: The S_N2 Alkylation Pathway

When utilizing (Bromomethyl)cycloheptane, the reaction proceeds via an S_N2 mechanism. The bromide ion acts as an excellent leaving group due to its polarizability and weak basicity. The primary carbon center (the methyl group) is highly accessible to incoming nucleophiles, while the adjacent cycloheptyl ring provides just enough steric shielding to minimize unwanted over-alkylation (e.g., tertiary amine to quaternary ammonium salt) without hindering the initial substitution.

Fig 1: Standardized S_N2 workflow for alkylation using (Bromomethyl)cycloheptane.

Validated Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Synthesis of N-cycloheptylmethyl derivatives)

This protocol is adapted from methodologies used to synthesize progesterone receptor binding agents and other biologically active heterocycles[1].

Rationale: Potassium carbonate (K₂CO₃) is used as a heterogeneous base to scavenge the generated hydrobromic acid (HBr), driving the reaction forward without participating in nucleophilic attack. Dimethylformamide (DMF) accelerates the S_N2 reaction by solvating the potassium cation, leaving the amine nucleophile exposed and highly reactive.

Materials:

-

Secondary Amine Substrate (1.0 equiv)

-

(Bromomethyl)cycloheptane (1.2 equiv)

-

Anhydrous K₂CO₃ (2.5 equiv, finely powdered)

-

Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Procedure:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 equiv) in anhydrous DMF.

-

Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 equiv) to the solution. Stir at room temperature for 15 minutes to pre-form the amine-base complex.

-

Alkylating Agent Addition: Add (Bromomethyl)cycloheptane (1.2 equiv) dropwise via syringe.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C under an inert nitrogen atmosphere. Monitor progression via TLC or LC-MS (typically 6–12 hours).

-

Quench and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and quench with distilled water. Extract the aqueous layer with EtOAc (3x).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF, followed by brine.

-

Drying and Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Homologation via Cyanide Displacement (Nitrile Synthesis)

This protocol is utilized to extend the carbon chain, creating precursors for 2-cycloheptylethanamine derivatives[3].

Rationale: The displacement of bromide by the cyanide anion (CN⁻) is a classic S_N2 reaction. Sodium cyanide (NaCN) is highly toxic; however, its use in DMSO provides rapid, high-yielding conversion due to the naked anion effect in polar aprotic solvents.

Step-by-Step Procedure:

-

Safety First: Ensure all work is conducted in a strictly monitored fume hood. Have a bleach bath ready for cyanide decontamination.

-

Reaction Setup: Suspend NaCN (1.5 equiv) in anhydrous DMSO (0.5 M).

-

Alkylation: Add (Bromomethyl)cycloheptane (1.0 equiv) to the suspension at room temperature.

-

Heating: Warm the mixture to 60 °C. The reaction is typically complete within 4 hours.

-

Workup: Cool to 0 °C and carefully quench with a large volume of ice water. Extract with diethyl ether (3x).

-

Decontamination: Wash all glassware that contacted cyanide with 10% sodium hypochlorite (bleach) solution.

-

Isolation: Dry the ether layer over MgSO₄, evaporate, and distill the resulting 2-cycloheptylacetonitrile under vacuum.

References

-

Google Patents (US6353006B1). "Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents." Available at:[1]

Sources

Application Note: Advanced S_N2 Amination of (Bromomethyl)cycloheptane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a self-validating, high-yield protocol for the nucleophilic substitution of sterically hindered primary alkyl bromides with amines.

Mechanistic Challenges & Rationale

(Bromomethyl)cycloheptane is a primary alkyl bromide, but it is structurally characterized by a bulky cycloheptyl ring immediately adjacent to the electrophilic carbon. This β -branching creates a neopentyl-like steric environment that significantly increases the activation energy for standard bimolecular nucleophilic substitution (S_N2)[1]. Because the rate of an S_N2 reaction is highly sensitive to steric hindrance around the electrophilic center, direct amination with primary or secondary amines is kinetically sluggish.

When direct S_N2 is slow, competing pathways dominate. If the amine acts as a base under elevated temperatures, E2 elimination can occur. Furthermore, primary amines can undergo over-alkylation because the resulting secondary amine product is often more nucleophilic than the starting material[2]. To achieve high yields, the protocol must artificially lower the S_N2 activation energy barrier.

Mechanistic pathways showing how Finkelstein conditions bypass the high activation energy of direct SN2.

Causality Behind Experimental Choices

To overcome the kinetic barriers associated with (bromomethyl)cycloheptane, the reaction conditions must be carefully engineered:

-

The Finkelstein Catalyst (NaI/KI): The classic Finkelstein reaction leverages the differential solubility of halide salts to drive the substitution of a bromide for an iodide[3]. Iodide is both a superior nucleophile and an excellent leaving group. Adding stoichiometric Potassium Iodide (KI) or Sodium Iodide (NaI) converts the sluggish (bromomethyl)cycloheptane into the highly reactive (iodomethyl)cycloheptane in situ, facilitating rapid amine attack.

-

Solvent Selection (Polar Aprotic): Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. They solvate the metal cations (Na⁺/K⁺) while leaving the nucleophilic iodide and amine relatively unsolvated ("naked"), drastically increasing their effective nucleophilicity.

-

Base Selection: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge the hydrobromic/hydroiodic acid byproducts. This prevents the protonation of the amine nucleophile, which would otherwise form an unreactive ammonium salt and halt the reaction[2].

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the critical impact of the Finkelstein additive and solvent choice on the overall yield.

| Solvent | Base (2.0 eq) | Additive | Temp (°C) | S_N2 Conversion (%) | E2 / Side Products (%) |

| Ethanol | K₂CO₃ | None | 80 | < 20% | High (E2/Ether formation) |

| THF | TEA | None | 65 | 35% | Low |

| DMF | K₂CO₃ | None | 80 | 60% | Moderate |

| MeCN | DIPEA | NaI (0.2 eq) | 80 | 85% | Low |

| DMF | DIPEA | KI (1.0 eq) | 80 | > 95% | Trace |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) and an acid-base extraction logic that inherently confirms the success of the reaction without relying solely on final-stage NMR.

Self-validating experimental workflow for Finkelstein-assisted SN2 amination.

Step-by-Step Methodology

Step 1: Reaction Setup & Finkelstein Activation

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (Bromomethyl)cycloheptane (1.0 equiv) and anhydrous DMF (0.2 M concentration).

-

Add Potassium Iodide (KI, 1.0 equiv).

-

Causality & Validation: Stir the mixture at room temperature for 30 minutes. The solution will slightly cloud or change color as the Finkelstein halogen exchange begins, confirming the generation of the more reactive (iodomethyl)cycloheptane intermediate.

Step 2: Amination 4. Add the target Amine (1.2 equiv) and DIPEA (2.0 equiv) to the reaction mixture. 5. Attach a reflux condenser and heat the reaction to 80 °C under an inert nitrogen atmosphere for 12 hours.

Step 3: In-Process Control (IPC) 6. Self-Validation: Remove a 50 µL aliquot, dilute with MeCN, and analyze via LC-MS and TLC (stain with Ninhydrin). 7. Decision Gate: If unreacted (iodomethyl)cycloheptane remains, continue heating. If over-alkylation (tertiary amine formation) is detected, quench the reaction immediately to preserve the primary/secondary amine yield.

Step 4: Workup & Acid-Base Extraction Logic 8. Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). 9. Wash the organic layer with 5% aqueous LiCl (3x) to remove the DMF solvent. 10. Self-Validating Purification: Extract the organic layer with 1M HCl (3x). The target amine will protonate and partition into the aqueous layer, leaving unreacted alkyl halides and neutral byproducts in the organic layer. 11. Separate the aqueous layer, cool to 0 °C, and basify to pH 10 using 2M NaOH. 12. Extract the free-based amine product back into fresh EtOAc (3x). 13. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure target amine.

References

-

Title : Finkelstein Reaction - J&K Scientific LLC Source : jk-sci.com URL :

-

Title : Finkelstein reaction - Wikipedia Source : wikipedia.org URL : 3

-

Title : Sn2 Reaction Organic Chemistry | CLaME Source : nyu.edu URL :

-

Title : 9.4: Reaction of RX with NH3 and amines - Chemistry LibreTexts Source : libretexts.org URL : 2

-

Title : Chapter 7 Alkyl Halides and Nucleophilic Substitution Source : uci.edu URL : 1

Sources

Synthesis of cycloheptane-based pharmaceutical intermediates.

Application Note: Synthesis and Functionalization of Cycloheptane-Based Pharmaceutical Intermediates

Introduction & Strategic Rationale

The cycloheptane core has evolved from a historical curiosity to a critical structural motif in modern drug development[1]. Unlike the ubiquitous six-membered cyclohexane, the seven-membered ring puckers to adopt unique conformations (e.g., twist-chair or envelope), allowing substituents to occupy distinct hydrophobic pockets in biological targets[1]. This structural feature is particularly valuable in the design of cyclin-dependent kinase 2 (CDK2) inhibitors, where rigidified benzo[6,7]cycloheptane derivatives demonstrate strong anti-breast cancer efficacy[2].

However, the de novo construction of seven-membered rings is notoriously challenging due to unfavorable entropic factors and transannular strain[3]. Traditional cyclization methods often suffer from low yields or require high-dilution conditions[4]. To circumvent these thermodynamic barriers, modern synthetic strategies prioritize ring expansion and cycloaddition methodologies over direct macrocyclization[3].

Strategic pathways for the synthesis of cycloheptane-based pharmaceutical intermediates.

Synthesis of Cycloheptane-1,3-dione via Ring Expansion

Cycloheptane-1,3-dione is a versatile building block for fused heterocyclic drugs[5]. While literature methods exist (e.g., Wacker oxidation of cyclohepten-3-one or palladium-mediated rearrangement of 2,3-epoxycycloheptanone), they often suffer from toxic reagents, expensive transition metals, or difficult-to-remove impurities (such as tert-butyl adducts)[6].

Causality of Method Selection: To ensure scalability for multikilogram clinical drug supplies, a two-carbon ring expansion from cyclopentanone is preferred[6]. This route utilizes a [2+2] cycloaddition with dichloroketene followed by a retro-aldol fragmentation[5]. It avoids heavy metals, explosive diazoacetates, and requires no chromatographic purification of intermediates[6].

Protocol 1: Scalable Preparation of Cycloheptane-1,3-dione

Self-Validating Step: The intermediate dichlorocyclobutanone must be monitored via GC/MS to ensure complete consumption of the silyl enol ether before proceeding to the hydrolysis step. This prevents unreacted starting material from complicating the final crystallization[6].

-

[2+2] Cycloaddition: To a solution of cyclopentanone silyl enol ether (1.0 equiv) and triethylamine (1.2 equiv) in hexane, add dichloroacetyl chloride (1.1 equiv) dropwise at 0 °C.

-

Filtration: Stir at ambient temperature overnight. Filter the reaction mixture through fritted glass to remove triethylamine hydrochloride salts. Concentrate the filtrate in vacuo to yield the dichlorocyclobutanone intermediate as a dark oil[6].

-

Ring Expansion/Hydrolysis: Dissolve the unpurified intermediate in a 1:1 mixture of 2-propanol and water[6].

-

Retro-Aldol Fragmentation: Add zinc dust (2.5 equiv) and acetic acid (glacial) slowly to control the exothermic reaction. Stir at 80 °C for 4 hours.

-

Isolation: Filter the mixture to remove residual zinc. Extract the aqueous layer with dichloromethane. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate[6].

-

Purification: Recrystallize the crude product from an ethyl acetate/hexane mixture to afford pure cycloheptane-1,3-dione (58–64% overall yield)[6].

Metal-Free Ring Expansion via Hypervalent Iodine

For highly functionalized cycloheptanes, metal-free oxidative rearrangements using[hydroxy(tosyloxy)iodo]benzene (HTIB) offer an elegant alternative to transition-metal catalysis[4].

Causality of Method Selection: This approach avoids palladium or thallium toxicity, making it highly attractive for late-stage pharmaceutical synthesis[4]. The reaction proceeds via a single-electron-transfer (SET) mechanism, avoiding the entropic penalties of direct cyclization and allowing for the installation of complex functional groups[4].

Mechanism of HTIB-mediated metal-free ring expansion to cycloheptane derivatives.

Late-Stage Functionalization: Synthesis of Benzo[6,7]cycloheptane CDK2 Inhibitors

Cycloheptane rings are frequently fused with aromatic systems to restrict conformational mobility, creating rigid pharmacophores that lock into kinase active sites. Recent developments have highlighted tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives as potent CDK2 inhibitors, inducing apoptosis and S-phase cell cycle arrest in breast cancer cell lines (MCF-7 and MDA-MB-231)[2].

Protocol 2: Synthesis of Tetracyclic Benzo[6,7]cycloheptane Derivatives

Self-Validating Step: The formation of the thione intermediate must be confirmed by the disappearance of the C=O stretch (~1700 cm⁻¹) and the appearance of the C=S stretch (~1200 cm⁻¹) in FTIR spectroscopy before proceeding to the cyclization step.

-

Thione Formation: React 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-one with Lawesson's reagent in anhydrous toluene at reflux for 6 hours to yield the corresponding pyrimidine-2-thione intermediate[2].

-

Alkylation/Cyclization: Dissolve the thione intermediate (1.0 equiv) in absolute ethanol. Add an α-haloketone derivative (e.g., phenacyl bromide, 1.1 equiv) and anhydrous sodium acetate (1.5 equiv)[2].

-

Reflux: Heat the mixture to reflux for 4–8 hours. The reaction progress is monitored by TLC. The sulfur atom acts as a nucleophile, attacking the α-carbon of the haloketone, followed by intramolecular cyclization[2].

-

Workup: Cool the reaction mixture to room temperature, pour into ice water, and collect the resulting precipitate via vacuum filtration.

-

Purification: Recrystallize from an ethanol/DMF mixture to yield the highly pure tetracyclic CDK2 inhibitor[2].

Quantitative Data Summary

The following table summarizes the comparative efficiency and biological application of the discussed cycloheptane synthesis methodologies.

| Synthetic Methodology | Reagents / Catalysts | Key Intermediate / Product | Yield (%) | Pharmaceutical Application |

| [2+2] Cycloaddition + Retro-Aldol | Dichloroketene, Zn, AcOH | Cycloheptane-1,3-dione | 58–64% (Overall) | Core scaffold for fused heterocyclic drug candidates[6]. |

| Metal-Free Oxidative Rearrangement | HTIB (PhI(OH)OTs), MeOH | Functionalized Cycloheptanones | 75–85% | Synthesis of complex natural products and sesquiterpenoids[4]. |

| Thione Alkylation & Cyclization | α-haloketones, NaOAc, EtOH | Benzo[6,7]cycloheptane derivatives | 70–82% | CDK2 Inhibitors (IC₅₀ = 0.112–0.18 µM against breast cancer)[2]. |

Conclusion

The strategic synthesis of cycloheptane-based pharmaceutical intermediates requires careful navigation of thermodynamic constraints. By employing ring-expansion techniques—such as ketene cycloadditions and hypervalent iodine-mediated rearrangements—chemists can bypass the entropic penalties of direct cyclization. These scalable protocols provide robust access to seven-membered scaffolds, enabling the downstream development of highly selective targeted therapies, including potent kinase inhibitors.

References

- The Cycloheptane Core: A Journey from Historical Discovery to Modern Drug Development BenchChem

- Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors PubMed / Drug Development Research

- A Practical Synthesis of Cycloheptane-1,3-dione ACS Publications / Organic Process Research & Development

- Generation of Fused Seven-Membered Polycyclic Systems via Ring Expansion and Application to the Total Synthesis of Sesquiterpenoids ACS Public

- Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine MDPI / Molecules

- A Practical Synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid ACS Publications / Organic Process Research & Development

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives linked morpholine moiety as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

The Cycloheptyl Moiety in Agrochemicals: Application of (Bromomethyl)cycloheptane in the Synthesis of Novel Fungicides

Introduction: The Role of Alicyclic Scaffolds in Agrochemical Design

In the continuous endeavor to develop novel and effective agrochemicals, the exploration of diverse molecular scaffolds is paramount. Alicyclic groups, such as cycloheptyl moieties, offer a unique combination of lipophilicity, metabolic stability, and three-dimensional complexity that can significantly enhance the biological activity and physicochemical properties of a candidate pesticide. The seven-membered cycloheptyl ring, in particular, provides a larger and more flexible hydrophobic domain compared to smaller rings like cyclopentyl or cyclohexyl, which can lead to improved interactions with biological targets.[1] (Bromomethyl)cycloheptane is a key building block for introducing the cycloheptylmethyl group into a variety of molecular frameworks, making it a valuable intermediate in the synthesis of new agrochemicals. This guide will provide a detailed overview of the application of (bromomethyl)cycloheptane in the synthesis of a potential novel fungicide based on the well-established pyrazole carboxamide class of active ingredients.

The Strategic Importance of the Cycloheptylmethyl Group

The introduction of a cycloheptylmethyl group via (bromomethyl)cycloheptane can be a strategic decision in the design of new agrochemicals for several reasons:

-